Product packaging for Ceftriaxone-d3(Cat. No.:CAS No. 1132650-38-4)

Ceftriaxone-d3

Cat. No.: B585372
CAS No.: 1132650-38-4
M. Wt: 557.589
InChI Key: VAAUVRVFOQPIGI-SBUQEZGDSA-N
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Description

Ceftriaxone-d3 is a deuterium-labeled stable isotope of the broad-spectrum, third-generation cephalosporin antibiotic, ceftriaxone. It serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantitative assays, enabling accurate pharmacokinetic studies, therapeutic drug monitoring, and metabolic research by correcting for analytical variability. As the deuterated analog, this compound shares the core structure and mechanism of action with its unlabeled counterpart. Ceftriaxone is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It specifically binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, which disrupts the final stage of peptidoglycan cross-linking in the cell wall. This inhibition leads to the formation of defective cell walls that are susceptible to osmotic lysis, resulting in bacterial cell death . Ceftriaxone demonstrates high potency and a broad spectrum of activity against many Gram-positive and Gram-negative aerobic bacteria. It is characterized by its stability against hydrolysis by a variety of β-lactamases, including penicillinases and cephalosporinases . Beyond its conventional antibacterial application, recent investigative studies have explored novel applications of ceftriaxone at sub-inhibitory concentrations, indicating potential as a quorum sensing inhibitor (QSI) in pathogens like Pseudomonas aeruginosa , which may suppress virulence factors such as biofilm formation, hemolysin production, protease activity, and pyocyanin production without affecting bacterial viability . This product is intended for research purposes only, providing scientists with a reliable tool for advanced analytical method development and investigations into the pharmacokinetic and pharmacodynamic properties of ceftriaxone, including its volume of distribution, protein binding, and elimination half-life .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N8O7S3 B585372 Ceftriaxone-d3 CAS No. 1132650-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVRVFOQPIGI-SBUQEZGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=O)NN4C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Deuterium Incorporation Strategies for Ceftriaxone D3

General Principles of Deuterium (B1214612) Labeling in Organic Synthesis

Deuterium labeling, or deuteration, is the process of replacing hydrogen atoms with their heavier isotope, deuterium. This substitution is founded on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is significantly stronger and breaks more slowly than a corresponding carbon-hydrogen (C-H) bond. neulandlabs.comgabarx.com This increased bond stability can slow down metabolic processes that involve the cleavage of a C-H bond, a common pathway for drug metabolism in the body. researchgate.net

The primary goal of deuterium labeling in drug development is to improve a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable safety profile due to decreased formation of toxic metabolites. neulandlabs.comselvita.com The process of introducing deuterium can be achieved through two main strategies: multi-step synthesis using deuterated precursors or post-synthesis hydrogen-deuterium (H-D) exchange. google.com While the former can be costly due to the price of deuterated starting materials, the latter presents its own set of challenges in achieving high isotopic purity and regioselectivity. google.comresearchgate.net

Specific Considerations for Ceftriaxone (B1232239) Deuteration

The synthesis of Ceftriaxone-d3 involves the specific replacement of hydrogen atoms with deuterium within the ceftriaxone molecule. This process requires careful consideration of the position of deuteration and the methods used for incorporation.

Positioning of Deuterium Atoms within the Ceftriaxone Structure (e.g., methoxy-d3 imino group)

In this compound, the deuterium atoms are strategically incorporated into the methoxy (B1213986) group of the 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido side chain. smolecule.comnih.gov The resulting (methoxy-d3)imino group is a key feature of this deuterated analog. smolecule.com This specific placement is often chosen to block or slow down a known metabolic pathway. The substitution of hydrogen with deuterium at metabolically susceptible sites, like a methoxy group, can hinder enzymatic degradation, particularly O-dealkylation processes mediated by cytochrome P450 (CYP450) enzymes. researchgate.netmusechem.com

The IUPAC name for this compound is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.gov

Methods for Deuterium Exchange and Incorporation

The synthesis of this compound typically begins with the preparation of key precursor molecules, such as 7-aminocephalosporanic acid. smolecule.com The deuterium incorporation step involves the use of deuterated reagents during the chemical synthesis. smolecule.com

General methods for deuterium incorporation in organic molecules include:

Acid- or base-catalyzed exchange: This method is often limited in scope, primarily affecting protons alpha to carbonyl groups or at benzylic positions. google.com

Transition metal-catalyzed H-D exchange: This is a powerful technique that can achieve high levels of deuterium incorporation at specific sites. google.comresearchgate.net Catalysts such as palladium on carbon (Pd/C) can be used with a deuterium source like deuterium oxide (D₂O). nih.govresearchgate.net

Use of deuterated building blocks: Synthesizing the molecule from the ground up using starting materials that already contain deuterium. google.com

For the specific synthesis of the (methoxy-d3)imino group in this compound, a deuterated version of a reagent like (Z)-2-(2-amino thiazol-4-yl)-2-methoxyimino acetic acid would likely be employed in the amidification reaction with the 7-amino group of the cephalosporin (B10832234) core. google.com

Characterization of Deuterated this compound (e.g., Isotopic Enrichment)

After synthesis, it is crucial to characterize the final this compound product to confirm its structure and determine the level of deuterium incorporation, known as isotopic enrichment.

Analytical Techniques for Characterization:

Analytical TechniquePurposeKey Findings for this compound
Mass Spectrometry (MS) To determine the molecular weight and confirm the incorporation of deuterium atoms. Tandem mass spectrometry (MS/MS) can identify fragment ions containing deuterium. nih.govThe molecular weight of this compound is approximately 557.6 g/mol , which is higher than the non-deuterated form due to the three deuterium atoms. nih.gov Interference from the naturally occurring isotope distribution of the non-deuterated compound can be a challenge in LC-MS/MS analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the position of the deuterium atoms within the molecule. ¹H NMR will show a disappearance of the signal corresponding to the methoxy protons, while ²H (Deuterium) NMR will show a signal at the corresponding chemical shift. sigmaaldrich.comQuantitative ¹H NMR can be used to evaluate the degradation kinetics and stabilizing effect of deuterium. researchgate.net For highly deuterated compounds, deuterium NMR is a valuable tool for structure verification and enrichment determination. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and separate it from any non-deuterated or partially deuterated impurities. nih.govresearchgate.netHPLC methods have been developed for the quantification of ceftriaxone, though peak tailing can be an issue. nih.gov

Isotopic Enrichment: Isotopic enrichment refers to the percentage of molecules in which the targeted hydrogen atoms have been successfully replaced by deuterium. Achieving high isotopic purity (ideally ≥95%) is a significant challenge in the synthesis of deuterated compounds. researchgate.net It is often difficult to synthesize a 100% isotopically pure compound, and the final product is typically a mixture of isotopologues (molecules that differ only in their isotopic composition). digitellinc.comrti.org

Challenges and Innovations in Deuterated API Synthesis

The synthesis of deuterated APIs like this compound presents several challenges, but ongoing innovations are helping to overcome them.

Key Challenges:

ChallengeDescription
Cost and Availability of Deuterated Materials Deuterated starting materials and solvents can be expensive, impacting the overall cost of synthesis. google.com Heavy water (D₂O) is the most abundant and cost-effective source of deuterium. neulandlabs.com
Achieving High Isotopic Purity It is difficult to achieve 100% deuterium incorporation, and the presence of isotopic impurities can complicate analysis and regulatory approval. researchgate.netdigitellinc.com The reversible nature of some exchange reactions makes high isotopic purity challenging to obtain. researchgate.net
Regioselectivity Ensuring that deuterium is incorporated only at the desired positions in the molecule requires precise control over reaction conditions and catalyst selection. researchgate.net
Analytical Characterization Accurately quantifying isotopic enrichment and identifying all isotopologues requires sophisticated analytical techniques and can be technically demanding. musechem.comnih.gov
Metabolic Switching While deuteration can slow metabolism at a specific site, the metabolic burden may shift to another part of the molecule, potentially leading to unforeseen metabolites. musechem.com

Innovations in the Field:

Development of Novel Catalysts: Research into more efficient and selective catalysts for H-D exchange, such as transition-metal and photoredox catalysts, is ongoing. researchgate.net

Flow Chemistry: Continuous-flow methodologies offer a safer and more efficient way to perform deuteration reactions, allowing for precise control over reaction parameters and potentially higher isotopic purity. researchgate.net

Improved Analytical Methods: Advances in mass spectrometry and NMR spectroscopy are enabling more precise characterization of deuterated compounds. elifesciences.org

Computational Analysis: Computational methods are being used to predict the effects of deuteration and to better understand the mechanisms of degradation, aiding in the rational design of deuterated drugs. researchgate.net

The development of deuterated compounds like this compound is a testament to the advancements in synthetic and analytical chemistry. While challenges remain, the potential therapeutic benefits of deuterated APIs continue to drive innovation in this specialized field.

Advanced Analytical Methodologies for Quantification and Characterization of Ceftriaxone D3

Role of Ceftriaxone-d3 as an Internal Standard in Mass Spectrometry

This compound is frequently employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of ceftriaxone (B1232239) in various biological matrices. veeprho.comnih.gov The fundamental principle behind using a stable isotope-labeled internal standard like this compound is that it behaves nearly identically to the analyte (ceftriaxone) during sample preparation, chromatography, and ionization in the mass spectrometer. veeprho.com However, it is distinguishable by its higher mass, which is due to the presence of deuterium (B1214612) atoms.

One of the key considerations when using this compound is the potential for isotopic interference from the unlabeled ceftriaxone. The natural isotopic distribution of ceftriaxone can result in an ion that has the same mass-to-charge ratio (m/z) as this compound, potentially leading to inaccuracies. researchgate.netwellcomeopenresearch.org In one study, the third isotope of ceftriaxone was found to interfere with the this compound signal. researchgate.net This interference was significant, with the signal from a high concentration of ceftriaxone contributing to about 40% of the internal standard signal. researchgate.net This highlights the importance of carefully evaluating and managing such interferences during method development.

Enhancement of Accuracy and Precision in Quantitative Analysis

The use of a stable isotope-labeled internal standard like this compound is a well-established strategy to improve the accuracy and precision of quantitative bioanalytical methods. veeprho.com By adding a known concentration of this compound to both calibration standards and unknown samples, any variations that occur during the analytical process can be corrected. These variations can include inconsistencies in sample injection volume, fluctuations in instrument response, and sample loss during extraction.

The ratio of the analyte's response to the internal standard's response is used for quantification, which effectively normalizes the data and leads to more reliable results. This is reflected in the validation of bioanalytical methods, where parameters like accuracy and precision are assessed. For instance, methods validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), typically require the intra-assay and inter-assay precision to be within ±15%. wellcomeopenresearch.orgresearchgate.net The use of an appropriate internal standard is crucial for meeting these stringent criteria.

Compensation for Matrix Effects and Ion Suppression

Biological matrices, such as plasma and cerebrospinal fluid, are complex mixtures containing numerous endogenous components like proteins, salts, and phospholipids (B1166683). nih.govresearchgate.net These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as matrix effects. Matrix effects can either enhance or suppress the analyte's signal, leading to inaccurate quantification.

A stable isotope-labeled internal standard like this compound is the ideal choice to compensate for these matrix effects because it co-elutes with the analyte and experiences the same ionization suppression or enhancement. researchgate.net Research has demonstrated the importance of a suitable internal standard in mitigating matrix effects. In one study, even with a significant matrix effect of 165%, the use of a stable isotope-labeled internal standard for ceftriaxone resulted in a normalized matrix factor of 101.7%, indicating full compensation. researchgate.net This underscores the critical role of this compound in ensuring the robustness and reliability of bioanalytical methods by counteracting the unpredictable nature of matrix effects.

Development and Validation of Bioanalytical Methods Employing this compound

The development of a reliable bioanalytical method involves a systematic process of optimizing various parameters, from sample preparation to chromatographic separation and mass spectrometric detection. When this compound is used as an internal standard, the method development focuses on achieving a clean sample extract, efficient separation from interfering substances, and sensitive detection of both ceftriaxone and its labeled counterpart.

Method validation is a critical step to ensure that the developed method is fit for its intended purpose. This process, often guided by regulatory agencies like the FDA, involves assessing the method's selectivity, linearity, accuracy, precision, and stability. nih.govwellcomeopenresearch.org

Sample Preparation Techniques for Complex Biological Matrices

The primary goal of sample preparation is to remove interfering substances from the biological matrix while efficiently recovering the analyte and internal standard. For the analysis of ceftriaxone using this compound, several techniques have been evaluated, with a focus on simplicity and effectiveness.

Protein precipitation (PPT) is a widely used and straightforward technique for sample preparation in bioanalysis. researchgate.net It involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the biological sample (e.g., plasma) to denature and precipitate the proteins. nih.govresearchgate.net The supernatant, containing the analyte and internal standard, is then separated for analysis.

Studies have evaluated different organic solvents for the protein precipitation of ceftriaxone. While methanol was found to yield higher extraction recovery for ceftriaxone, acetonitrile often resulted in better reproducibility and a cleaner extract with fewer interfering components. researchgate.netwellcomeopenresearch.org The choice of precipitation solvent is a critical parameter that needs to be optimized during method development to balance recovery and sample cleanliness.

Evaluation of Protein Precipitation Solvents for Ceftriaxone Analysis
SolventObservationReference
AcetonitrileLower extraction recovery than methanol, but higher reproducibility and fewer matrix effects. researchgate.netwellcomeopenresearch.org
MethanolHigher extraction recovery than acetonitrile, but potentially more co-extracted interfering components. researchgate.netwellcomeopenresearch.org
Acetonitrile-Methanol Mixture (3:1, v/v)Chosen to precipitate protein in a method for the simultaneous determination of multiple antimicrobials, including ceftriaxone. nih.gov

While protein precipitation is effective in removing proteins, it may not adequately remove phospholipids, which are a major source of matrix effects in LC-MS/MS analysis. researchgate.net Therefore, additional cleanup steps are often incorporated to address this issue.

Various phospholipid removal plates and cartridges are commercially available and have been evaluated for ceftriaxone analysis. These products typically employ specific chemistries to retain phospholipids while allowing the analyte and internal standard to pass through. In one study, different phospholipid removal plates, including HybridSPE, Ostro, and Phree, were compared. researchgate.netwellcomeopenresearch.org The HybridSPE plate was found to retain ceftriaxone, resulting in very low recovery. researchgate.netwellcomeopenresearch.org In contrast, the Ostro and Phree plates showed similar and satisfactory performance, leading to a cleaner sample compared to protein precipitation alone. researchgate.netwellcomeopenresearch.org Monitoring specific fragment ions of phospholipids (e.g., m/z 104 and 184) can be used to assess the effectiveness of the removal strategy. researchgate.net

Comparison of Phospholipid Removal Plates for Ceftriaxone Sample Preparation
Plate TypePerformanceReference
HybridSPERetained ceftriaxone, resulting in very low recovery. researchgate.netwellcomeopenresearch.org
OstroSimilar performance to Phree plate with a recovery difference of less than 10% compared to only protein precipitation. researchgate.netwellcomeopenresearch.org
PhreeSelected based on a combination of price and performance; resulted in a clean sample with very low levels of remaining phospholipids. researchgate.netwellcomeopenresearch.org
Solid Phase Extraction (SPE) Applications

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex matrices prior to chromatographic analysis. In the context of Ceftriaxone and its deuterated internal standards like this compound, SPE proves effective in removing interfering substances from biological samples such as plasma and environmental water samples. nih.govresearchgate.netirejournals.com

The selection of SPE sorbents and elution solvents is critical for achieving high recovery rates. For instance, a method for analyzing antibiotics in water utilized HLB cartridges. The process involved conditioning the cartridges with methanol and acidified water, followed by sample loading. After a washing step with water, the analytes were eluted, and the excess water was removed by vacuum. nih.gov Another approach for forensic samples involved using a supported liquid membrane with methanol for extraction, followed by elution with formic acid. researchgate.net The optimization of SPE parameters, including sample pH, elution solvent volume, and the addition of agents like EDTA, can be systematically achieved using experimental design methodologies like Central Composite Design to maximize recovery. nih.gov

Chromatographic Separation Conditions

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstones for the separation and quantification of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) Parameters

UHPLC systems offer significant advantages in terms of speed and resolution for the analysis of this compound. These methods often employ sub-2 µm particle columns to achieve rapid separations.

A study for the simultaneous determination of 18 antibacterial drugs, including Ceftriaxone, utilized a BEH C18 column (2.1 × 100 mm, 1.7 µm). frontiersin.org The separation was achieved using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile at a flow rate of 0.3 mL/min. frontiersin.org The total run time was 6 minutes. frontiersin.org Another UHPLC method for analyzing 14 antimicrobials employed a linear gradient with 0.1% formic acid in water and 0.1% formic acid in methanol at a flow rate of 0.4 mL/min, achieving separation in under 3 minutes. nih.gov

The development of UHPLC methods can be systematically optimized using a "design space" approach, where critical parameters like mobile phase composition and pH are varied to find the most robust separation conditions. rsc.org

Table 1: Exemplary UHPLC Parameters for Ceftriaxone Analysis

ParameterCondition 1 frontiersin.orgCondition 2 nih.gov
Column ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm)Not Specified
Mobile Phase A 0.1% formic acid in water0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile0.1% formic acid in methanol
Flow Rate 0.3 mL/min0.4 mL/min
Gradient 10% B (0-0.5 min), 10-35% B (0.5-1.2 min), 35-70% B (1.2-3.5 min), 70-90% B (3.5-4.2 min), 90% B (4.2-5.2 min), 10% B (5.2-6.0 min)2-35% B (0-0.4 min), 35-98% B (0.4-2.0 min)
Run Time 6.0 min< 3.0 min
Column Temperature 45°CNot Specified
Injection Volume 5 µLNot Specified
High-Performance Liquid Chromatography (HPLC) Parameters

HPLC remains a robust and widely used technique for the analysis of Ceftriaxone and its deuterated standard. Various methods have been developed, often utilizing C18 columns and isocratic or gradient elution.

One method for the simultaneous determination of Ceftriaxone and Vancomycin used a mobile phase of phosphate (B84403) buffer and acetonitrile at a flow rate of 1.5 mL/min. scienceasia.org Another study employed a mobile phase of methanol, water, and orthophosphoric acid (75:24.5:0.5 v/v) at a flow rate of 1.0 mL/min, with a run time of 10 minutes. gsconlinepress.com For the simultaneous analysis of Ceftriaxone and Cefaclor, a mobile phase of acetonitrile, methanol, and triethylamine (B128534) buffer (1:1:2 v/v) at a pH of 7 was used with a flow rate of 0.6 mL/min, resulting in a 6-minute separation. scielo.org.mx

Table 2: Exemplary HPLC Parameters for Ceftriaxone Analysis

ParameterCondition 1 gsconlinepress.comCondition 2 scielo.org.mxCondition 3 rsc.org
Column Flowrosil C18 (250 mm x 4.6 mm, 5 μ)Mediterranea C18 (4.6 x 250 mm)Not Specified
Mobile Phase Methanol: water : ortho-phosphoric acid (75:24.5:0.5 v/v)Acetonitrile: methanol: triethylamine buffer (1:1:2 v/v), pH 7Tetraheptylammonium bromide, citric acid buffer (pH 5.0), phosphate buffer (pH 7.0), acetonitrile, and water
Flow Rate 1.0 mL/min0.6 mL/min1.0 mL/min
Detection UV at 240 nmUV at 260 nmNot Specified
Run Time 10 min6 min10 min
Injection Volume 20 µLNot Specified20 µL
Stationary Phase Selection (e.g., C18 columns)

The most commonly employed stationary phase for the chromatographic separation of this compound is the C18 (octadecyl) column. frontiersin.orgnih.govscienceasia.orgscielo.org.mxnih.gov This is due to its versatility and effectiveness in retaining and separating moderately polar compounds like Ceftriaxone from various matrices. The hydrophobic C18 chains interact with the non-polar parts of the analyte, allowing for separation based on hydrophobicity.

Different C18 columns are available with varying properties, such as particle size, pore size, and end-capping, which can influence the separation efficiency and peak shape. For instance, an Agilent Zorbax Eclipse Plus C18 column was found to provide the best peak shape for Ceftriaxone analysis in one study. nih.gov In another, a Mediterranea C18 column was used for the simultaneous determination of Ceftriaxone and Cefaclor. scielo.org.mx For UHPLC applications, columns with smaller particle sizes (e.g., 1.7 µm) are used to achieve higher efficiency and faster separations. frontiersin.org

Mobile Phase Composition and Gradient Elution

The mobile phase composition is a critical parameter that dictates the retention and elution of this compound. It typically consists of an aqueous component and an organic modifier.

The aqueous phase often contains buffers to control the pH, which is crucial as Ceftriaxone is an ionizable compound. nih.gov Common buffers include ammonium (B1175870) formate, ammonium acetate, and phosphate buffers. gsconlinepress.comnih.govresearchgate.net The pH can significantly affect the retention time and peak shape. For instance, one method used a mobile phase adjusted to pH 9.0 with potassium phosphate to improve retention on a C18 column. nih.gov

The organic modifier, commonly acetonitrile or methanol, is used to control the elution strength. nih.govfrontiersin.orgnih.govscienceasia.orggsconlinepress.comscielo.org.mxnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to achieve optimal separation of the analyte from matrix components and to shorten the analysis time. nih.govfrontiersin.orgnih.govnih.govresearchgate.net For example, a gradient program might start with a low percentage of acetonitrile and gradually increase to elute more strongly retained compounds. frontiersin.org In some cases, ion-pairing agents like hexadecyltrimethylammonium bromide are added to the mobile phase to improve the retention and peak shape of polar compounds like Ceftriaxone on reversed-phase columns. nih.gov

Flow Rate and Run Time Optimization

The flow rate of the mobile phase and the total run time of the analysis are optimized to achieve a balance between separation efficiency, speed, and system pressure.

In HPLC methods, flow rates typically range from 0.6 mL/min to 1.5 mL/min. scienceasia.orgscielo.org.mx For instance, a method for the simultaneous determination of Ceftriaxone and Cefaclor utilized a flow rate of 0.6 mL/min for a 6-minute run time. scielo.org.mx Another HPLC method used a flow rate of 1.0 mL/min with a 10-minute run time. gsconlinepress.com

UHPLC methods, with their smaller particle size columns, generally use lower flow rates, such as 0.3 mL/min or 0.4 mL/min, but can achieve much shorter run times, often under 10 minutes. nih.govscienceasia.orgscielo.org.mxnih.gov For example, a UHPLC-MS/MS method achieved a run time of less than 3 minutes with a flow rate of 0.4 mL/min. nih.gov The run time can be further optimized by incorporating wash steps at higher flow rates to efficiently remove strongly retained matrix components and minimize carry-over between injections. nih.gov

Mass Spectrometric Detection Parameters

Mass spectrometric detection is pivotal for the selective and sensitive quantification of Ceftriaxone and its deuterated internal standard, this compound. The following sections outline the optimized parameters for their detection.

For the analysis of Ceftriaxone and this compound, electrospray ionization (ESI) in the positive ion mode is consistently employed. nih.govresearchgate.netresearchgate.netwellcomeopenresearch.orgiosrjournals.org This technique is well-suited for polar and thermally labile molecules like cephalosporins. The positive ion mode facilitates the formation of protonated molecular ions, [M+H]⁺, which are then subjected to fragmentation and detection.

Several key instrument parameters are optimized to ensure efficient ionization and ion transmission. These include the ion spray voltage, the temperature of the ion source, and the pressures of the nebulizer and drying gases. For instance, in some methods, the interface voltage has been set to 5.5 kV with a drying temperature of 500°C. nih.govresearchgate.net In other applications, an ion spray voltage of 4.0 kV and a source temperature of 100°C have been utilized. wellcomeopenresearch.org The curtain and nebulizer gas pressures are also critical, with typical settings around 35 psi and 50 psi, respectively. nih.govresearchgate.net

Selected Reaction Monitoring (SRM) is a highly specific and sensitive tandem mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition. For Ceftriaxone, the protonated molecule [M+H]⁺ serves as the precursor ion. In the case of this compound, which is commonly used as an internal standard, the precursor ion has a mass-to-charge ratio (m/z) that is 3 Daltons higher than that of Ceftriaxone.

During method development, various fragment ions are evaluated for signal intensity and selectivity. nih.govresearchgate.net For Ceftriaxone, the transition of m/z 555.0 → 396.1 is frequently selected for quantification due to its high intensity and specificity. nih.govresearchgate.netresearchgate.netiosrjournals.org When this compound was evaluated as an internal standard, it was noted to generate two primary fragment ions containing deuterium in the positive ion mode: m/z 399.0 and m/z 327.0. nih.govresearchgate.net

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Ceftriaxone555.0396.1 nih.govresearchgate.netresearchgate.netwellcomeopenresearch.orgiosrjournals.org
Ceftriaxone555.1396.0 wellcomeopenresearch.org
Ceftriaxone554.95396.05
This compound558.3399.1
This compoundNot Specified399.0 nih.govresearchgate.net
This compoundNot Specified327.0 nih.govresearchgate.net

Collision energy is a critical parameter in tandem mass spectrometry that influences the fragmentation of the precursor ion. The optimization of collision energy is essential to maximize the signal intensity of the desired product ion, thereby enhancing the sensitivity of the assay. This optimization is performed for both the analyte (Ceftriaxone) and the internal standard (this compound).

For the commonly used SRM transition of Ceftriaxone (m/z 555.0 → 396.1), a collision energy of 20 V has been reported. nih.govresearchgate.net In another study, a collision energy of -15 V was utilized. The optimal collision energy for this compound is determined in a similar fashion to ensure a stable and robust signal for the selected product ion. A collision energy scan is typically performed to identify the voltage that yields the most abundant and stable fragment ion. nih.gov

Method Validation Parameters and Regulatory Compliance

Bioanalytical method validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the reliability and reproducibility of the analytical data.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of Ceftriaxone using this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression model, often with a weighting factor such as 1/x², is used to fit the data. The acceptance criterion for linearity typically requires that at least 75% of the non-zero calibrators are within ±15% of their nominal values, with the lower limit of quantification (LLOQ) being within ±20%. researchgate.net A correlation coefficient (r) of greater than 0.99 is consistently achieved, demonstrating a strong linear relationship. nih.govresearchgate.netwellcomeopenresearch.orgiosrjournals.orgunesp.br

The calibration range is established to cover the expected concentrations in the study samples. Various ranges have been validated in different studies, reflecting the flexibility of the LC-MS/MS method.

Linearity Range (µg/mL)Correlation Coefficient (r)Reference(s)
1.01 - 200> 0.99 nih.govresearchgate.netiosrjournals.org
0.4 - 300≥ 0.9948 wellcomeopenresearch.org
3 - 1000Not Specified
16 - 640.99999 scielo.br
0.49 - 500 (plasma)0.996 unesp.br
0.24 - 500 (peritoneal fluid)0.992 unesp.br

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are assessed at multiple concentration levels, typically at the LLOQ, low, medium, and high-quality control (QC) concentrations.

Intra-day (within-run) precision and accuracy are determined by analyzing replicate QC samples in a single analytical run. Inter-day (between-run) precision and accuracy are assessed by analyzing QC samples on different days. For a method to be considered valid, the precision, expressed as the relative standard deviation (RSD), and the accuracy, expressed as the percent bias, should not exceed 15% for QC samples, and 20% for the LLOQ. nih.govresearchgate.netresearchgate.net

Published methods for Ceftriaxone quantification consistently meet these criteria, with intra-assay and inter-assay precision often reported to be less than 5% and 10%, respectively. researchgate.netiosrjournals.org

ParameterAcceptance CriteriaTypical Reported ValuesReference(s)
Intra-day Precision (RSD) ≤ 15% (≤ 20% for LLOQ)< 5% researchgate.netiosrjournals.org
Inter-day Precision (RSD) ≤ 15% (≤ 20% for LLOQ)< 10% researchgate.netiosrjournals.org
Intra-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)0.2% to 6.5% researchgate.net
Inter-day Accuracy (% Bias) Within ±15% (±20% for LLOQ)0.7% to 5.6% researchgate.net
Selectivity and Specificity

The selectivity and specificity of an analytical method ensure that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix. In the context of this compound, this is crucial for its use as an internal standard in quantitative bioanalysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique for the quantification of ceftriaxone, often employing a stable isotope-labeled internal standard like this compound for enhanced accuracy. alfa-chemistry.commusechem.com The selectivity of these methods is evaluated by analyzing blank matrix samples (e.g., plasma from different sources) to check for any endogenous peaks at the retention time of this compound and the analyte, ceftriaxone. frontiersin.orgwellcomeopenresearch.org The acceptance criterion is typically that any interference should be less than 5% of the response of the internal standard and less than 20% of the lower limit of quantification (LLOQ) for the analyte. wellcomeopenresearch.org

One study developing an LC-MS/MS method for ceftriaxone initially evaluated deuterium-labeled ceftriaxone (this compound) as an internal standard. researchgate.net During method development, it was observed that ceftriaxone interfered with the this compound signal. researchgate.net This interference was attributed to the isotopic distribution of ceftriaxone, where its third isotope has the same mass as this compound. researchgate.net Specifically, the signal contribution from an upper limit of quantification (ULOQ) sample of ceftriaxone was approximately 40% of the this compound internal standard signal. researchgate.net This level of interference exceeded the acceptable limit, leading to the exclusion of this compound as an internal standard in that particular study in favor of a structural analog, cefotaxime. researchgate.net

The specificity of methods is also challenged by the presence of related substances and degradation products. For instance, a known impurity, the E-isomer of ceftriaxone (Impurity A), can be formed upon exposure to daylight, necessitating light protection of ceftriaxone solutions. researchgate.net Chromatographic methods must be able to resolve this compound from such impurities to ensure accurate quantification.

Lower Limit of Quantification (LLOQ) and Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. These parameters are critical for methods analyzing trace levels of substances.

Here are some reported LLOQ and LOD values for ceftriaxone from various analytical methods:

MethodAnalyteLLOQLODMatrix
HPLC-UVCeftriaxone0.30 ppm0.10 ppmFormulation
HPLC-UVCeftriaxone1.5 µg/mL-Plasma
LC-MS/MSCeftriaxone1.01 µg/mL-Human Plasma
RP-HPLCCeftriaxone5.15 x 10⁻² µg/mL1.70 x 10⁻² µg/mLFormulation/Spiked Plasma
LC-MS/MSCeftriaxone0.5 mg/L-Plasma

Note: ppm (parts per million) is equivalent to µg/mL for aqueous solutions.

The LLOQ is typically defined as the lowest concentration on the calibration curve that can be measured with a precision (as relative standard deviation, RSD) and accuracy within ±20%. researchgate.net The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3. scielo.org.mxthermofisher.com

Evaluation of Matrix Effects and Internal Standard Performance

Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix, leading to ion suppression or enhancement. nih.gov Stable isotope-labeled internal standards like this compound are considered the gold standard for mitigating matrix effects in LC-MS/MS analysis because they co-elute with the analyte and experience similar ionization suppression or enhancement. acanthusresearch.comnih.gov

The performance of this compound as an internal standard is evaluated by assessing its ability to compensate for variability in the analytical process, including extraction recovery and matrix effects. musechem.comacanthusresearch.com The matrix factor is calculated by comparing the peak response of an analyte in a post-extraction spiked blank matrix to its response in a neat solution. nih.gov Ideally, the matrix factor for the analyte and the internal standard should be similar.

However, even with a stable isotope-labeled standard, challenges can arise. In one study, while evaluating this compound, it was found that citrate (B86180) phosphate dextrose plasma caused a significant matrix enhancement of 24% for ceftriaxone at a low concentration level, which was not compensated for by the internal standard. nih.gov This highlights the importance of using the same anticoagulant in calibration standards and clinical samples. nih.gov

As previously mentioned, isotopic interference from the analyte itself can also compromise the performance of a deuterated internal standard. researchgate.net The natural isotopic abundance of ceftriaxone can contribute to the signal at the mass-to-charge ratio (m/z) of this compound, leading to inaccurate quantification, especially at high analyte concentrations. researchgate.net This necessitates careful evaluation of potential cross-talk between the analyte and internal standard channels during method validation. frontiersin.org

Application in Impurity Profiling and Quality Control of Ceftriaxone

Identification and Quantification of Ceftriaxone Related Substances

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the drug product. Ceftriaxone, like other beta-lactam antibiotics, can have various related substances, including isomers, degradation products, and intermediates from the manufacturing process. researchgate.net

Analytical methods, primarily high-performance liquid chromatography (HPLC), are developed to separate and quantify these impurities. researchgate.netgsconlinepress.com For instance, a known impurity of ceftriaxone is its (E)-isomer, also known as Ceftriaxone EP Impurity A. researchgate.netaxios-research.com Other identified impurities include Ceftriaxone EP Impurity D and tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione. researchgate.netaxios-research.com

While this compound is primarily used as an internal standard for the quantification of the parent drug, the analytical methods developed for this purpose are often capable of separating and identifying these related substances. researchgate.net The high resolution and specificity of techniques like LC-MS/MS allow for the identification of unknown impurities by analyzing their mass spectra and fragmentation patterns. researchgate.net Validated methods must demonstrate specificity by showing no interference from these impurities at the retention time of ceftriaxone and its internal standard. scielo.br

Role of this compound as a Reference Standard for Traceability

This compound serves as a crucial reference standard for establishing traceability in analytical measurements. axios-research.com A reference standard is a highly purified compound used as a measurement base. In quantitative analysis, this compound, as a stable isotope-labeled internal standard, allows for accurate quantification by correcting for variations during sample preparation and analysis. musechem.comnih.gov

Its use ensures that the measurement of ceftriaxone concentrations in unknown samples is traceable to a known standard, which is often itself characterized against pharmacopeial standards (e.g., USP or EP). axios-research.comscientificlabs.co.uk This traceability is fundamental for ensuring the reliability and comparability of results across different laboratories and studies.

This compound is offered by various suppliers as a certified reference material, intended for analytical purposes such as method development, validation, and quality control applications during the synthesis and formulation stages of drug development. axios-research.comaxios-research.com The use of such well-characterized reference standards is a key requirement for compliance with regulatory guidelines in pharmaceutical analysis. alfa-chemistry.com

Preclinical Pharmacokinetic and Metabolic Investigations of Ceftriaxone and Deuterated Analogues

Pharmacokinetic Studies in Animal Models

Absorption and Disposition in Specific Animal Species (e.g., rats, goats, dogs)

The absorption and disposition of ceftriaxone (B1232239) exhibit significant variability across different animal species.

Rats: In Sprague-Dawley rats, a 6-month toxicology and pharmacokinetic study revealed rapid absorption of ceftriaxone with a half-life ranging between 1 and 1.5 hours. researchgate.net The study also showed no evidence of drug accumulation and virtually complete elimination by 16 hours after the last dose. researchgate.net Another study in rats determined the elimination half-life to be 29 minutes. nih.gov A physiologically based pharmacokinetic model for ceftriaxone in rats has been developed to describe its distribution and elimination, which consists of eleven compartments representing major distribution sites. koreascience.kr

Goats: Pharmacokinetic studies in goats have shown that ceftriaxone follows a two-compartment open model after intravenous administration. bu.edu.egnih.gov Following a single intravenous injection in normal goats, ceftriaxone could be therapeutically detected for 8 hours. bu.edu.eg The intramuscular bioavailability of ceftriaxone in normal goats was found to be 61.28%. bu.edu.eg Another study reported an intramuscular bioavailability of 59.0%. vetscan.co.in In lactating goats, after intravenous injection, the distribution and elimination half-lives were 0.12 and 1.44 hours, respectively. nih.gov After intramuscular injection, the peak serum concentration was reached at 0.70 hours with an elimination half-life of 1.65 hours and a systemic bioavailability of 85%. nih.gov

Dogs: In dogs, ceftriaxone also demonstrates rapid absorption, distribution, and elimination. semanticscholar.org A study in mongrel dogs reported a terminal half-life of 0.88 hours after intravenous administration, 1.17 hours after intramuscular administration, and 1.73 hours after subcutaneous administration. nih.gov The bioavailability was high for both intramuscular (102%) and subcutaneous (106%) routes. nih.gov Another study in Basenji dogs also confirmed the rapid elimination and short elimination half-life of ceftriaxone. semanticscholar.org A recent study in 2024 reported a half-life of 0.83 hours, a volume of distribution of 0.35 L/kg, and total body clearance of 0.28 L/hr/kg after intravenous administration in healthy male dogs. aipublishers.org

Pharmacokinetic Parameters of Ceftriaxone in Different Animal Species
SpeciesRoute of AdministrationHalf-Life (t½)Bioavailability (F)Reference
RatSubcutaneous1 - 1.5 hoursNot Reported researchgate.net
RatIntravenous29 minutesNot Applicable nih.gov
GoatIntramuscularNot Reported61.28% bu.edu.eg
GoatIntramuscular2.03 hours59.0% vetscan.co.in
Goat (Lactating)Intramuscular1.65 hours85% nih.gov
DogIntravenous0.88 hoursNot Applicable nih.gov
DogIntramuscular1.17 hours102% nih.gov
DogSubcutaneous1.73 hours106% nih.gov
DogIntravenous0.83 hoursNot Applicable aipublishers.org

Influence of Physiological States on Pharmacokinetics (e.g., sepsis in rats)

Sepsis significantly alters the pharmacokinetic profile of ceftriaxone in rats. In a study involving sepsis induced by cecal ligation and puncture (CLP), plasma concentrations of ceftriaxone were higher in septic rats compared to sham-operated rats at 2 and 4 hours after administration. nih.govresearchgate.net This was accompanied by a tendency for lower lung penetration. nih.govresearchgate.net The study also found an increased urinary elimination of protein-bound ceftriaxone in septic rats, which was associated with a loss of the glomerular filtration barrier's sialic components. nih.govresearchgate.net Another study using a lipopolysaccharide (LPS)-induced sepsis model in rats found that pharmacokinetic parameters such as bioavailability, absorption, and terminal half-life were smaller in the septic group, while clearance was higher. nih.gov

Effect of Sepsis on Ceftriaxone Pharmacokinetics in Rats
ParameterObservation in Septic RatsReference
Plasma ConcentrationHigher at 2 and 4 hours post-administration (CLP model) nih.govresearchgate.net
Lung PenetrationTended to be lower (CLP model) nih.govresearchgate.net
Urinary Elimination of Protein-Bound DrugIncreased (CLP model) nih.govresearchgate.net
BioavailabilitySmaller (LPS model) nih.gov
AbsorptionSmaller (LPS model) nih.gov
Terminal Half-lifeSmaller (LPS model) nih.gov
ClearanceHigher (LPS model) nih.gov

Chronopharmacokinetic Studies (e.g., daily variations in rats)

The time of day of administration can influence the pharmacokinetics of ceftriaxone. A study in Sprague-Dawley rats showed significant daily variations in ceftriaxone clearance, with the highest values observed during the dark (active) phase. nih.govnih.gov This temporal variation is thought to be at least partially attributable to circadian changes in biliary and renal functions, as basal bile flow and the biliary anion carrier system's transport capacity are higher during the active phase in rats. nih.gov These findings suggest that time-dependent variations in ceftriaxone pharmacokinetics could impact its therapeutic efficacy. nih.govnih.gov

Plasma Protein Binding Characteristics in Animal Systems

Ceftriaxone exhibits concentration-dependent plasma protein binding across various animal species. nih.govtandfonline.com In rats, the protein binding is similar to that in humans, being highly bound (90-95%) at low concentrations and less bound (approximately 60%) at high concentrations. nih.govtandfonline.com The average free fraction of ceftriaxone in rat plasma has been reported to be 0.22. nih.gov In contrast, binding in dog plasma is much lower, around 25% at lower concentrations and virtually unbound at high concentrations. nih.govtandfonline.com A more recent study in dogs reported a plasma protein binding ratio of 16.67%. aipublishers.org In a sheep model, the mean protein binding percentage for ceftriaxone was 19.9% during normoalbuminemia. asm.org

Plasma Protein Binding of Ceftriaxone in Different Animal Species
SpeciesBinding CharacteristicsReference
Rat90-95% at low concentrations, ~60% at high concentrations nih.govtandfonline.com
RatAverage free fraction of 0.22 nih.gov
Dog~25% at low concentrations, virtually unbound at high concentrations nih.govtandfonline.com
Dog16.67% aipublishers.org
Sheep19.9% (normoalbuminemia) asm.org

Tissue Penetration Studies in Animal Models

The ability of ceftriaxone to penetrate various tissues has been investigated in animal models. In a study on rats, a physiologically based pharmacokinetic model was used to describe the distribution of ceftriaxone into eleven tissue compartments, with brain levels being simulated using a membrane-limited passive diffusion model. koreascience.kr Another study in rats developed a reversed-phase HPLC method to determine ceftriaxone distribution into the intervertebral disc, suggesting penetration via passive diffusion. bohrium.com In septic rats, lung penetration of ceftriaxone tended to be lower. nih.govresearchgate.net A study on the local tissue response to subcutaneous administration of ceftriaxone in rats found that at a high concentration, it caused serosanguinous cavity formation in the subcutaneous compartment, but the response was reduced at lower concentrations. nih.govnih.gov

Mechanistic and Biochemical Research Applications of Ceftriaxone D3

Exploration of Ceftriaxone's Non-Antimicrobial Biological Activities in Preclinical Models

Beyond its well-established antimicrobial effects, ceftriaxone (B1232239) exhibits a range of other biological activities that have been explored in preclinical research. These non-antimicrobial properties have positioned it as a subject of investigation for various conditions unrelated to bacterial infections.

Neuroprotective Properties in Animal Models

Emerging evidence from multiple preclinical studies suggests that ceftriaxone possesses significant neuroprotective potential. frontiersin.org Its effects have been observed in various animal models of neurodegenerative diseases and acute brain injury. A primary mechanism often implicated in its neuroprotective action is the upregulation of glutamate (B1630785) transporter-1 (GLT-1), which enhances the clearance of excess glutamate from the synapse, thereby reducing excitotoxicity. bates.edueneuro.org

Research has demonstrated ceftriaxone's efficacy in models of:

Alzheimer's Disease: In animal models of Alzheimer's, ceftriaxone administration was associated with the upregulation of GLT-1, preservation of synaptic proteins, and a reduction in tau protein levels. frontiersin.org Further studies showed it could significantly attenuate the deposition of amyloid-beta (Aβ) and the associated neuroinflammatory response, leading to improved cognitive function in certain memory-related tasks. nih.gov

Parkinson's Disease: Studies using Parkinson's disease models have found that ceftriaxone can reverse behavioral deficits, mitigate oxidative damage in the substantia nigra, and restore levels of brain-derived neurotrophic factor (BDNF). spandidos-publications.com It has also been shown to inhibit the polymerization of α-synuclein in vitro, a key pathological hallmark of the disease. spandidos-publications.com

Stroke and Brain Injury: In models of stroke, ceftriaxone has been shown to reduce infarct size and improve neuronal survival. frontiersin.org Similarly, in models of global brain ischemia, pretreatment with ceftriaxone prevented delayed neuronal death in the hippocampus. frontiersin.org

Other Neurological Disorders: Neuroprotective actions have also been reported in animal models of amyotrophic lateral sclerosis (ALS) and Huntington's disease. frontiersin.orgbates.edu

Preclinical Model Key Research Findings References
Alzheimer's DiseaseUpregulation of GLT-1, preservation of synaptic proteins, downregulation of tau proteins, attenuation of amyloid-beta deposition, and reduced neuroinflammation. frontiersin.orgnih.gov
Parkinson's DiseaseReversal of behavioral deficits, mitigation of oxidative damage, restoration of BDNF levels, and inhibition of α-synuclein polymerization. spandidos-publications.com
Stroke & Brain IschemiaReduction in infarct size, improved neuronal survival, and prevention of delayed neuronal death in the hippocampus. frontiersin.org
Amyotrophic Lateral Sclerosis (ALS)Delayed loss of strength and body weight, and increased survival in mouse models. bates.edu
Huntington's DiseaseDecreased early-stage disease characteristics in mouse models. bates.edu

Inhibition of Specific Enzymes (e.g., GSK3β, Aurora B) in vitro

In vitro studies have revealed that ceftriaxone can directly interact with and inhibit key cellular enzymes implicated in various disease processes.

Glycogen Synthase Kinase-3β (GSK3β): Ceftriaxone has been identified as a covalent inhibitor of GSK3β, a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis. medchemexpress.com Its dysregulation is linked to neurodegenerative diseases and cancer. google.comnih.gov Ceftriaxone exhibits an IC₅₀ value of 0.78 mM for GSK3β inhibition. medchemexpress.com

Aurora B Kinase: Ceftriaxone also acts as an inhibitor of Aurora B, a key regulator of cell division. medchemexpress.com This enzyme is frequently overexpressed in various cancers, making it a target for anticancer therapies. google.com In vitro studies demonstrated that ceftriaxone could effectively inhibit the growth of certain lung cancer cells by targeting Aurora B. medchemexpress.com

Anti-inflammatory and Antioxidant Characteristics

Ceftriaxone has demonstrated notable anti-inflammatory and antioxidant properties in several preclinical models. medchemexpress.comglpbio.commedchemexpress.com These characteristics contribute to its protective effects in various pathological conditions, including neurodegeneration and tissue damage. frontiersin.orgspandidos-publications.com

The anti-inflammatory effects are partly mediated through the modulation of key inflammatory cytokines. For instance, in an inflammatory pain model using carrageenan, ceftriaxone administration was shown to modulate the serum concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-10 (IL-10). researchgate.net Its antioxidant activity has been observed through the attenuation of oxidative stress markers in models of brain injury and D-galactose-induced aging. frontiersin.orgmedchemexpress.com This includes reducing glutamate-mediated neuro-inflammation and restoring brain-derived neurotrophic factor levels. spandidos-publications.com

Studies on Cell Viability and Metabolic Activity (e.g., bone cells)

The influence of ceftriaxone on cell viability and metabolism has been investigated, particularly concerning bone cells, which is relevant in the context of treating musculoskeletal infections. researchgate.netnih.gov Studies on human bone progenitor cells (preosteoblasts) have shown that the effects of ceftriaxone are highly dependent on concentration and exposure time. researchgate.netnih.gov

Cytotoxicity: At very high concentrations (above 15,000 mg/L), ceftriaxone showed acute cytotoxic effects on human bone progenitor cells after 24 and 48 hours. researchgate.netnih.gov

Metabolic Activity: The metabolic activity of bone cells showed a slight increase at concentrations up to 2,500 mg/L, but declined significantly at concentrations of 25,000 mg/L and above. researchgate.net

Osteogenic Differentiation: Long-term exposure revealed that ceftriaxone could negatively impact the mineralization potential of bone cells. Mineralization was adversely affected at concentrations above 250 mg/L, and gene and protein expression of collagen showed a continuous decrease with increasing ceftriaxone concentrations. researchgate.netnih.gov

Ceftriaxone Concentration Effect on Human Bone Progenitor Cells References
> 250 mg/LNegative effect on mineralization. researchgate.netnih.gov
> 500 mg/LSubtoxic effects observed with longer incubation times (10 days). researchgate.netnih.gov
0 - 2,500 mg/LSlight increase in metabolic activity at 24 and 48 hours. researchgate.net
> 15,000 mg/LAcute cytotoxic effects observed at 24 and 48 hours. researchgate.netnih.gov

Utilization of Deuterated Ceftriaxone as a Research Probe

The substitution of hydrogen with deuterium (B1214612) to create Ceftriaxone-d3 is a key strategy in modern pharmaceutical research. medchemexpress.com Deuterium labeling does not typically alter the fundamental biological activity of a molecule but provides a powerful tool for analytical and mechanistic studies. ucl.ac.uk

Tracing Metabolic Pathways and Drug Interactions

This compound serves as a stable isotope-labeled internal standard and a tracer for quantitative and metabolic research. medchemexpress.comglpbio.com The primary advantage of deuteration lies in the kinetic isotope effect (KIE). portico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. portico.org If the cleavage of this bond is a rate-limiting step in a drug's metabolism (often mediated by enzymes like the cytochrome P450 system), the deuterated version will be metabolized more slowly than its non-deuterated counterpart. portico.org

This property makes this compound exceptionally useful for:

Metabolic Profiling: Researchers can administer this compound and use mass spectrometry to distinguish the parent drug from its metabolites with high precision. This allows for the clear identification of metabolic pathways, helping to determine how and where the drug is broken down in the body. ucl.ac.uknih.gov

Pharmacokinetic Studies: this compound is used as an internal standard in liquid chromatography with tandem mass spectrometry (LC-MS/MS) assays. This ensures accurate quantification of the non-deuterated drug in biological samples (e.g., plasma, tissue), which is crucial for determining pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). medchemexpress.comresearchgate.net

Drug-Drug Interaction Studies: By using this compound, scientists can more easily study how co-administered drugs might affect its metabolism. medscape.comdrugbank.com Changes in the rate of formation of its metabolites in the presence of another drug can indicate an interaction at the level of metabolic enzymes. nih.gov

Elucidating Biochemical Mechanisms through Isotopic Labeling

The strategic incorporation of deuterium atoms into the ceftriaxone molecule, creating this compound, provides a powerful tool for researchers to investigate its biochemical journey and mechanisms of action with high precision. This isotopic labeling does not alter the fundamental biological activity of the antibiotic, which continues to exert its effects by inhibiting the synthesis of the bacterial cell wall. drugbank.com The core mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall. smolecule.com By disrupting this process, this compound, like its non-deuterated counterpart, leads to the formation of defective cell walls and ultimately causes bacterial cell lysis and death. drugbank.com

The primary advantage of using this compound in research lies in its utility as an internal standard for analytical and pharmacokinetic studies. veeprho.com The presence of deuterium, a stable, non-radioactive isotope of hydrogen, allows for enhanced tracking of the drug in complex biological matrices. smolecule.commdpi.com This is particularly valuable in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the mass difference between the deuterated and non-deuterated compound allows for clear differentiation and accurate quantification. veeprho.comnih.gov

Detailed Research Findings:

Research utilizing this compound has provided significant insights into its behavior and the biochemical processes it influences.

Mass Spectrometry and Pharmacokinetics: In the development of bioanalytical methods, this compound is often evaluated as an internal standard to precisely quantify ceftriaxone levels in biological samples such as human plasma. veeprho.comnih.gov During method development for LC-MS/MS, researchers assess the fragmentation of both ceftriaxone and this compound. For instance, in positive ion mode, this compound generates distinct fragment ions containing deuterium. nih.gov However, a challenge can arise where the isotopic distribution of the non-labeled ceftriaxone might produce isotopes with the same mass as this compound, causing interference in the LC-MS/MS signal. researchgate.net This necessitates careful selection of precursor and product ion transitions for accurate measurement. For example, one study selected the precursor-product ion transition of m/z 555.0→396.1 for ceftriaxone for quantification. researchgate.netresearchgate.net

Metabolic Pathway Elucidation: Isotopic labeling is a cornerstone of absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By using this compound, researchers can trace the metabolic fate of the drug within an organism. The deuterium atoms act as a "heavy" label that can be easily detected by mass spectrometry, allowing for the identification and quantification of metabolites. This helps in understanding how the drug is processed, whether it is metabolized into active or inactive compounds, and the pathways through which it is eliminated from the body.

Investigating Mechanisms of Action and Resistance: Beyond pharmacokinetics, this compound is instrumental in probing the biochemical mechanisms of antibacterial action and resistance. smolecule.com For example, studies have investigated the interaction of ceftriaxone with penicillin-binding proteins (PBPs). smolecule.com While the deuterium labeling in this compound does not change its fundamental mechanism of PBP inhibition, it can be used in sophisticated binding assays to quantify the extent and rate of this interaction in different bacterial strains, including those that have developed resistance.

Neuroprotective Effects: Research has shown that ceftriaxone can stimulate the expression of the excitatory amino acid transporter-2 (EAAT2), which plays a role in clearing glutamate from the synaptic cleft. nih.gov This has neuroprotective implications, as excessive glutamate can be toxic to neurons. nih.gov this compound can be employed in these studies to precisely track the drug's concentration in brain tissue and correlate it with the observed changes in EAAT2 expression and glutamate uptake, thereby helping to elucidate the specific biochemical signaling pathways involved, such as the NF-κB pathway. nih.gov

The following interactive table summarizes key research applications and findings related to the use of this compound in elucidating biochemical mechanisms.

Research ApplicationAnalytical TechniqueKey Findings
Pharmacokinetic Studies LC-MS/MSThis compound serves as a reliable internal standard for accurate quantification of ceftriaxone in plasma. veeprho.comnih.gov
Metabolic Fate Analysis Mass SpectrometryEnables tracking of the biotransformation of ceftriaxone and identification of its metabolites. smolecule.com
Mechanism of Action Studies Binding Assays, Mass SpectrometryConfirms that the mechanism of inhibiting bacterial cell wall synthesis is unchanged by isotopic labeling.
Neuropharmacology Research LC-MS/MS, Molecular Biology AssaysHelps to correlate drug concentration with the induction of neuroprotective proteins like EAAT2. nih.gov

Stability and Degradation Research on Ceftriaxone and Deuterated Analogues

Degradation Kinetics and Pathways

The degradation of Ceftriaxone (B1232239) and its deuterated analogues is a critical area of study to ensure pharmaceutical quality and efficacy. The process is governed by several factors and proceeds through various chemical mechanisms.

Influence of pH, Temperature, and Humidity on Stability

The stability of Ceftriaxone is significantly dependent on pH, temperature, and humidity researchgate.netresearchgate.net. Aqueous solutions of Ceftriaxone are inherently unstable, with degradation rates influenced by these environmental conditions researchgate.netresearchgate.net.

pH: The rate of hydrolysis is pH-dependent. Studies on Ceftriaxone show it undergoes significant degradation under acidic and oxidative conditions, while it is more stable under alkaline treatment nih.gov. The optimal pH for Ceftriaxone stability in solution is around 7.5 researchgate.net. In acidic conditions (pH 0.42), degradation is observed, as well as in basic conditions (pH 13.22) ptfarm.pl. One study found that Ceftriaxone is more stable in acidic conditions (pH=6-6.5) and less stable in basic conditions (pH=7.5-8.5) . However, another study noted that acidic storage conditions can negatively affect stability nih.gov.

Temperature: Lower storage temperatures markedly improve the chemical stability of Ceftriaxone solutions researchgate.net. Degradation is greater at higher temperatures, following first-order kinetics at room temperature (23 ± 2 °C) and at +8 °C researchgate.net. At -20 °C, the concentration of Ceftriaxone remains above 90% of its initial concentration for extended periods researchgate.net. Studies have measured stability at various temperatures including -70, -40, -20, 4, and 37 °C nih.govnih.gov. Solutions stored at 4°C show greater stability than those stored at 25°C . While brand-name Ceftriaxone products have been found to be stable at 40°C, generic versions may show irreversible changes at 25°C researchgate.netnih.gov.

Humidity: Ceftriaxone is known to be hygroscopic and sensitive to humidity researchgate.net. For solid forms, varying environmental humidity can lead to water absorption or loss, which may cause a reversible redistribution of water molecules within the crystal structure of generic products, affecting stability researchgate.netnih.gov.

The following table summarizes the influence of these factors on Ceftriaxone stability.

FactorConditionEffect on StabilityCitation
pH Acidic (e.g., pH 0.42)Significant degradation nih.govptfarm.pl
Neutral (e.g., pH 7.5)Optimal stability researchgate.net
Alkaline (e.g., pH 13.22)Significant degradation ptfarm.pl
Temperature 37°C / Room TemperatureRapid degradation researchgate.netnih.gov
4°C / 8°CImproved stability researchgate.netnih.gov
-20°C / -40°C / -70°CHigh stability researchgate.netnih.govnih.gov
Humidity High HumidityCan affect crystal structure and stability of solid forms researchgate.netresearchgate.netnih.gov

Identification of Degradation Products

Forced degradation studies under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis lead to the formation of several degradation products. In the initial stages of hydrolysis in acidic, basic, and neutral solutions, a principal degradation product identified is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine ptfarm.pl. Other degradation products identical to those formed under basic hydrolysis conditions have also been observed rsc.org. A study evaluating the kinetic isotope effect also noted the observation of specific degradation products in aged samples, including a previously unreported dimer-type species researchgate.net.

A Fenton oxidation process study identified eight intermediate degradation products from Ceftriaxone usm.my.

Degradation ProductMethod of IdentificationReference
5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazineIsolation and identification from hydrolytic degradation ptfarm.pl
Unspecified dimer-type speciesHPLC and MS methodology on aged samples researchgate.net
5-thiazolecarboxylic acidLC/MS analysis after Fenton oxidation usm.my
5-[5-(methoxymethyl)-1,2-oxazol-3-yl]-4H-1,2,4-triazole-3,4-diamineLC/MS analysis after Fenton oxidation usm.my
Methanone bis [(methylthio)oxidoamino]LC/MS analysis after Fenton oxidation usm.my

Hydrolytic and Photolytic Degradation Mechanisms

Hydrolytic Degradation: The hydrolysis of Ceftriaxone is a key degradation pathway. The mechanism can involve the opening of the β-lactam ring, which is a common degradation route for cephalosporin (B10832234) antibiotics ptfarm.pl. Another significant hydrolytic event is the cleavage of the -CH2-S- bond at the C-3 position of the cephem nucleus, leading to the formation of a -CH₂OH group ptfarm.pl. Subsequent reactions can include isomerization (at C-6 or C-7), syn-anti isomerization of the N-oxime function, and lactonization between the 4-carboxyl and the newly formed C-3 CH₂OH group ptfarm.pl.

Photolytic Degradation: Ceftriaxone is sensitive to light researchgate.net. It undergoes unimolecular photodegradation when irradiated with UVB light rsc.org. The presence of oxygen can accelerate this process through photosensitization, leading to the generation of reactive oxygen species (ROS) like hydroxyl radicals and superoxide radical anions, which then participate in the photooxidation of the molecule rsc.org. Direct photolysis under solar radiation is generally slow, but is significantly enhanced under UVA-B radiation researchgate.netnih.gov. In one study, 95.6% of Ceftriaxone was removed after 60 minutes of UVA-B radiation, whereas degradation under solar radiation was minimal (3.2%) for the same duration researchgate.netnih.gov.

Analytical Methods for Stability Assessment

To accurately assess the stability of Ceftriaxone and its deuterated analogues, robust stability-indicating analytical methods are required. These methods must be able to separate the intact drug from its degradation products.

HPLC and UHPLC-Based Stability-Indicating Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the stability analysis of Ceftriaxone nih.govnih.govoup.comtheaspd.com. A stability-indicating method must effectively resolve the active pharmaceutical ingredient (API) from any degradation products without interference theaspd.com.

Several reversed-phase (RP) HPLC and UHPLC methods have been developed and validated for this purpose iosrphr.org. These methods often utilize C18 or C8 columns rsc.org. Mobile phases typically consist of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) nih.govresearchgate.netrsc.orgoup.com. Ion-pair chromatography is also employed to achieve better separation researchgate.net. Detection is commonly performed using a UV detector at wavelengths around 240-270 nm researchgate.netnih.govresearchgate.netrsc.orgoup.com. The retention time for Ceftriaxone in these methods is typically short, often under 10 minutes rsc.orgoup.comiosrphr.org.

MethodColumnMobile PhaseDetectionReference
RP-HPLCKintex C18 (250 x 4.6 mm, 5 µm)Tetraheptylammonium bromide, citric acid buffer (pH 5.0), phosphate buffer (pH 7.0), acetonitrile, waterUV at 240 nm rsc.org
Ion-Pair LCRP-18Acetonitrile, phosphate buffer (pH 7.4), tetrabutylammonium bromide, waterUV at 260 nm researchgate.net
RP-HPLCZorbax SB C18 (150 × 4.6 mm, 5 μm)Water with 0.2% orthophosphoric acid and ethanol (87: 13, v/v)UV at 260 nm oup.com
RP-UPLCPurospher Star C18 (100 × 2.1 mm ID, 2 µm)0.05M Sodium di-hydrogen ortho-phosphate dihydrate: Acetonitrile (86:14), pH 4.5PDA at 254 nm iosrphr.org
RP-HPLCC8 (250×4.6 mm, 5 μm)Phosphate buffer (pH 4.2), methanol (70:30 v/v)UV at 298 nm

Mass Spectrometry in Degradation Product Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for the identification and structural elucidation of degradation products researchgate.net. Following separation by HPLC or UHPLC, mass spectrometry provides mass-to-charge ratio (m/z) data of the parent drug and its metabolites or degradants nih.gov.

Techniques like electrospray ionization (ESI) are commonly used to ionize the analytes nih.govresearchgate.net. Tandem mass spectrometry (MS/MS) helps in structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions nih.govnih.gov. For Ceftriaxone, the precursor-product ion transition of m/z 555.0→396.1 is often monitored nih.gov. UHPLC coupled with high-resolution mass spectrometry (e.g., UHPLC-LTQ OrbiTrap MS) has been used to suggest the structures of intermediates and outline degradation pathways researchgate.netnih.gov. Deuterated Ceftriaxone (Ceftriaxone-d3) has been evaluated for use as an internal standard in LC-MS/MS methods, though potential interference from the non-deuterated form must be considered nih.gov.

Quantitative NMR Spectroscopy for Degradation Studies

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful analytical tool for studying the degradation of Ceftriaxone and its deuterated analogues. This technique allows for the direct and simultaneous quantification of the parent drug and its degradation products without the need for identical reference standards for each degradation product.

In a study evaluating the kinetic isotope effect on Ceftriaxone decomposition, quantitative ¹H NMR spectroscopy was utilized to monitor the degradation kinetics. nih.govresearchgate.net The analysis was based on the initial rates of degradation, providing a detailed view of the chemical transformations occurring in solution. nih.govresearchgate.net This method offers a molecular-level insight into the processes governing the degradation of Ceftriaxone. nih.govresearchgate.net

The application of qNMR provides a significant advantage over other methods like High-Performance Liquid Chromatography (HPLC) by offering structural information about the degradation products formed. While HPLC is also used to evaluate degradation kinetics by measuring the initial rates of decomposition, qNMR can provide a more comprehensive picture of the degradation pathways. nih.govresearchgate.net

Role of Isotopic Substitution in Stability Modulation

The substitution of protium (¹H) with deuterium (B1214612) (²H or D) can significantly impact the stability of drug molecules, a phenomenon known as the kinetic isotope effect. This effect has been investigated to understand and potentially decrease the decomposition of Ceftriaxone. nih.govresearchgate.net

Research comparing the degradation rates of Ceftriaxone in H₂O and D₂O has demonstrated a notable kinetic isotope effect, providing valuable insights into the initial degradation mechanisms. nih.govresearchgate.net The stabilizing effect of replacing H₂O with D₂O has been rationalized through computational analysis, which offers a molecular understanding of the chemical processes involved in Ceftriaxone degradation. nih.govresearchgate.net

While specific studies focusing solely on the stability of this compound are limited in the public domain, the evaluation of deuterium-labeled Ceftriaxone as an internal standard in analytical methods provides some relevant information. For instance, in the development of a liquid chromatography-tandem mass spectrometry method, deuterium-labeled Ceftriaxone (D3) was assessed. nih.gov During this evaluation, it was noted that in positive ion mode, the D3 analogue generated two fragment ions that contained deuterium. nih.gov However, interference from the non-labeled Ceftriaxone on the this compound signal was observed in the LC-MS/MS instrument, highlighting some of the analytical challenges associated with these isotopologues. nih.gov

The study of the kinetic isotope effect by comparing degradation in H₂O and D₂O provides a foundational understanding of how isotopic substitution can modulate the stability of Ceftriaxone. nih.govresearchgate.net The observation of a slower degradation rate in D₂O suggests that the cleavage of O-H or N-H bonds is involved in the rate-determining step of the hydrolysis of the β-lactam ring, a primary degradation pathway for cephalosporins.

Future Directions and Emerging Research Avenues for Ceftriaxone D3

Development of Novel Deuterated Ceftriaxone (B1232239) Analogues

A significant future direction lies in the development of novel deuterated ceftriaxone analogues as new chemical entities with potentially improved therapeutic profiles. The "deuterium switch" is a drug development strategy where hydrogen atoms at sites of metabolism are replaced with deuterium (B1214612). nih.gov This substitution can slow down the rate of metabolic breakdown due to the deuterium kinetic isotope effect (DKIE), where the heavier C-D bond is stronger and harder to break by metabolic enzymes like cytochrome P450s than a C-H bond. nih.gov

For ceftriaxone, this could translate to:

Improved Pharmacokinetics: A slower metabolism could lead to a longer half-life, potentially allowing for less frequent dosing.

Altered Metabolite Profile: Deuteration could reduce the formation of certain metabolites, which might decrease the potential for specific toxicities or off-target effects.

Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated analogues could show improved efficacy against susceptible pathogens.

Research in this area would involve synthesizing various deuterated versions of ceftriaxone, not just the d3 version, and evaluating their metabolic stability and pharmacokinetic parameters in vitro and in vivo. This approach has been successfully applied to other drugs, leading to FDA-approved deuterated compounds with tangible clinical benefits. nih.gov The development of novel cephalosporins is an ongoing need to combat bacterial resistance, and deuterated analogues represent a promising strategy. researchgate.net

Advancements in High-Throughput Analytical Methodologies

Ceftriaxone-d3 is already a critical tool in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of ceftriaxone in biological samples. nih.govuva.nl Future advancements will focus on enhancing the throughput, sensitivity, and scope of these methodologies.

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS): The adoption of UHPLC can drastically reduce run times, allowing for a much higher volume of samples to be processed, which is crucial for large-scale clinical and preclinical studies. researchgate.net

Automation and Miniaturization: Integrating automated sample preparation robotics and developing miniaturized assay formats (e.g., in 96- or 384-well plates) will further increase throughput and reduce the consumption of costly reagents, including this compound.

Overcoming Analytical Challenges: Research is needed to address specific analytical issues, such as the reported interference of ceftriaxone with the this compound signal in some LC-MS/MS instrument setups, which can compromise accuracy. nih.gov Developing chromatographic conditions or mass spectrometric parameters to resolve this interference is a key goal.

These advancements will enable more efficient and cost-effective pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies, with this compound remaining the gold-standard internal standard.

Table 1: Comparison of Analytical Methodologies for Ceftriaxone Analysis

Method Common Use Throughput Role of this compound Reference
HPLC-UV Quantification in pharmaceutical formulations Low to Medium Not applicable researchgate.net
Agar Diffusion Bioassay Potency assessment of formulations Low Not applicable scielo.brscielo.br
LC-MS/MS Quantification in biological matrices (plasma, CSF) Medium to High Internal Standard for accuracy and precision nih.govresearchgate.net

| UPLC-MS/MS | High-speed quantification in biological matrices | High | Internal Standard for high-throughput screening | researchgate.net |

Expanded Applications in In Vitro and Ex Vivo Mechanistic Studies

The stability of the deuterium label makes this compound an excellent tracer for detailed mechanistic studies outside of a living organism. These studies are fundamental to understanding a drug's behavior at a molecular and cellular level.

Metabolic Pathway Elucidation: By incubating this compound with liver microsomes or other metabolically active tissues in vitro, researchers can use mass spectrometry to identify and quantify deuterated metabolites. This provides a clear and unambiguous picture of the metabolic fate of the drug, helping to distinguish drug metabolites from endogenous background ions.

Drug Transport Studies: In ex vivo models, such as perfused organ systems or tissue slices, this compound can be used to study the kinetics of drug transport across biological membranes and into specific tissues.

Probing Degradation Mechanisms: The kinetic isotope effect can be exploited to understand reaction mechanisms. A study on ceftriaxone degradation in aqueous solutions used deuterium oxide (D₂O) to probe the hydrolysis mechanism, finding that the degradation rate was slower in D₂O, which provided valuable insight into the chemical transformation process. researchgate.netresearchgate.net Similarly, using this compound can help elucidate enzymatic and non-enzymatic degradation pathways.

Nanoparticle Drug Delivery: As new formulations like ceftriaxone-loaded nanocomposites are developed for applications such as wound healing, this compound can be used in in vitro release and ex vivo skin permeation studies to accurately track the discharge of the active drug from the delivery system. mdpi.comnih.gov

Role in Advanced Preclinical Research Models (e.g., Systems Pharmacology)

Modern preclinical research utilizes sophisticated models to better predict human responses to drugs. cancer.gov Ceftriaxone has been investigated in preclinical models for various conditions beyond bacterial infections, including neurological disorders and cancer. nih.govnih.govresearchgate.net In these advanced models, this compound is an invaluable tool.

Genetically Engineered and Patient-Derived Models: In complex models like genetically engineered mice (GEMs) or patient-derived xenografts (PDXs), variability can be high. cancer.gov The use of this compound as an internal standard ensures the generation of high-quality pharmacokinetic data, which is essential for correctly interpreting efficacy and toxicity results.

Systems Pharmacology: This field integrates computational modeling with experimental data to understand the effects of a drug on an entire biological system. A key component of systems pharmacology models is precise pharmacokinetic data that describes the drug's absorption, distribution, metabolism, and excretion (ADME). This compound enables the acquisition of this essential data, forming the foundation upon which these complex multiscale models are built. This allows for a more holistic understanding of the drug's on- and off-target effects.

Computational Modeling and Simulation in Deuterium Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and development, including for deuterated compounds.

Predicting Kinetic Isotope Effects: Quantum mechanics calculations can be used to model reaction pathways and predict the magnitude of the deuterium kinetic isotope effect for the metabolism of ceftriaxone at different molecular positions. This can guide the synthetic chemistry, prioritizing analogues that are most likely to have a favorable pharmacokinetic profile before they are even made.

Understanding Molecular Interactions: Computational simulations can provide insight into how deuteration might subtly alter the conformation and binding of ceftriaxone to its targets (e.g., penicillin-binding proteins) or metabolic enzymes. nih.gov

Rationalizing Degradation Pathways: As demonstrated in studies using computational analysis to understand ceftriaxone degradation, density functional theory (DFT) calculations can be used to investigate degradation mechanisms and rationalize the stabilizing effects of deuterium substitution. researchgate.netresearchgate.netresearchgate.net This can inform the development of more stable formulations.

The synergy between computational modeling and empirical studies using this compound will accelerate the exploration of deuterated cephalosporins and optimize their development as potential new therapies.

Table 2: Mentioned Compounds

Compound Name Class/Type
Ceftriaxone Third-generation cephalosporin (B10832234) antibiotic
This compound Deuterium-labeled ceftriaxone
Cefotaxime Third-generation cephalosporin antibiotic
Penicillin G Beta-lactam antibiotic
Donafenib Deuterated multi-kinase inhibitor
Deutetrabenazine Deuterated vesicular monoamine transporter 2 (VMAT2) inhibitor

Q & A

Q. How can Ceftriaxone-d3 be accurately quantified in biological matrices such as human plasma?

To quantify this compound, researchers often employ liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Key steps include:

  • Sample Preparation : Protein precipitation using organic solvents (e.g., acetonitrile) to isolate the analyte from plasma proteins .
  • Chromatographic Separation : Optimize mobile phase composition (e.g., methanol/water with formic acid) to resolve this compound from endogenous compounds .
  • Mass Spectrometry : Use multiple reaction monitoring (MRM) transitions specific to this compound to enhance selectivity. For example, monitor m/z transitions for both the analyte and its stable isotope-labeled internal standard (e.g., this compound) to correct for matrix effects .

Q. What are the critical considerations for ensuring isotopic purity of this compound in pharmacokinetic studies?

Isotopic purity is essential to avoid interference from non-deuterated Ceftriaxone in assays. Methodological safeguards include:

  • Validation of Deuterium Incorporation : Use high-resolution mass spectrometry to confirm ≥99% isotopic enrichment .
  • Cross-Validation with Non-Deuterated Analogs : Ensure chromatographic separation between this compound and its non-deuterated counterpart to prevent signal overlap .

Advanced Research Questions

Q. How can matrix effects be systematically addressed when using this compound as an internal standard in LC-MS/MS assays?

Matrix effects (ion suppression/enhancement) are mitigated through:

  • Post-Column Infusion Studies : Identify regions of ion suppression by infusing this compound into the column effluent post-separation .
  • Matrix-Matched Calibration Curves : Prepare standards in the same biological matrix (e.g., drug-free plasma) to normalize variability .
  • Internal Standard Correction : Use this compound’s stable isotope to compensate for matrix-induced signal fluctuations .

Q. What methodological parameters are critical for validating bioanalytical assays involving this compound?

Validation should adhere to regulatory guidelines (e.g., FDA/EMA) and include:

  • Linearity and Sensitivity : Assess over a clinically relevant concentration range (e.g., 0.1–50 µg/mL), with a lower limit of quantification (LLOQ) validated for precision (CV ≤20%) and accuracy (80–120%) .
  • Precision and Accuracy : Evaluate intra-day and inter-day variability using quality control samples .
  • Stability Studies : Test analyte stability under storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) .

Q. How do researchers resolve contradictions in pharmacokinetic data when using this compound across different experimental models?

Discrepancies may arise from interspecies metabolic differences or assay variability. Strategies include:

  • Cross-Species Calibration : Validate assays in multiple species (e.g., murine vs. human plasma) to identify species-specific metabolism .
  • Harmonized Protocols : Standardize sample collection times, storage conditions, and extraction methods to reduce variability .

Q. What experimental designs are optimal for assessing this compound’s role in drug-drug interaction studies?

Employ a crossover design with:

  • Control and Test Groups : Administer this compound alone and with co-administered drugs (e.g., probenecid) to evaluate pharmacokinetic interactions .
  • Time-Series Sampling : Collect plasma samples at critical timepoints (e.g., peak concentration, elimination phase) to model interaction dynamics .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze uncertainties in this compound quantification caused by instrumental variability?

Apply error propagation models to account for:

  • Instrumental Noise : Calculate coefficient of variation (CV) for replicate injections .
  • Calibration Curve Residuals : Use weighted least-squares regression to minimize heteroscedasticity .

What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions about this compound’s therapeutic applications?

Align questions with FINER criteria:

  • Feasible : Ensure access to validated LC-MS/MS instrumentation .
  • Novel : Investigate understudied applications (e.g., neonatal sepsis dosing) .
  • Ethical : Adhere to institutional review board (IRB) protocols for human plasma studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.